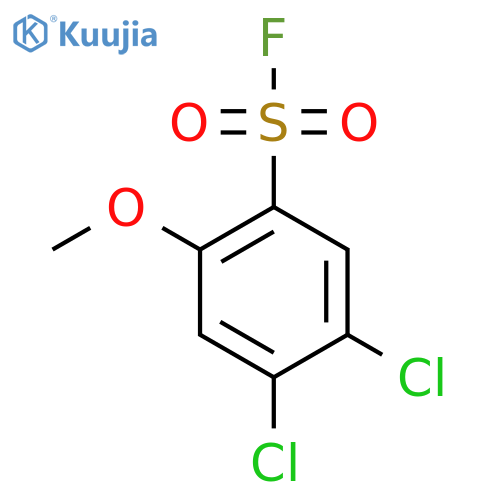

Cas no 2648956-08-3 (4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride)

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride

- EN300-27695028

- 2648956-08-3

- 4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride

-

- インチ: 1S/C7H5Cl2FO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3

- InChIKey: QSFPMBNVGLLAMS-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(C=1)S(=O)(=O)F)OC)Cl

計算された属性

- せいみつぶんしりょう: 257.9320487g/mol

- どういたいしつりょう: 257.9320487g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 51.8Ų

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27695028-0.5g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 0.5g |

$383.0 | 2025-03-20 | |

| Enamine | EN300-27695028-10g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 10g |

$1716.0 | 2023-09-10 | ||

| Enamine | EN300-27695028-0.1g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 0.1g |

$351.0 | 2025-03-20 | |

| Enamine | EN300-27695028-10.0g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 10.0g |

$1716.0 | 2025-03-20 | |

| Enamine | EN300-27695028-5.0g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 5.0g |

$1157.0 | 2025-03-20 | |

| Enamine | EN300-27695028-1g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 1g |

$398.0 | 2023-09-10 | ||

| Enamine | EN300-27695028-0.25g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 0.25g |

$366.0 | 2025-03-20 | |

| Enamine | EN300-27695028-2.5g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 2.5g |

$782.0 | 2025-03-20 | |

| Enamine | EN300-27695028-1.0g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 1.0g |

$398.0 | 2025-03-20 | |

| Enamine | EN300-27695028-0.05g |

4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride |

2648956-08-3 | 95.0% | 0.05g |

$334.0 | 2025-03-20 |

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride 関連文献

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluorideに関する追加情報

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648956-08-3): An Overview

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648956-08-3) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, properties, and potential applications in various scientific and industrial domains.

Chemical Structure and Synthesis

The molecular formula of 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride is C9H6Cl2FOS. The compound features a benzene ring substituted with two chlorine atoms at the 4 and 5 positions, a methoxy group at the 2 position, and a sulfonyl fluoride group at the 1 position. This unique structure endows the compound with high reactivity and functional versatility.

The synthesis of 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride typically involves several steps. One common approach is to start with 4,5-dichloro-2-methoxybenzenesulfonyl chloride, which can be prepared by the reaction of 4,5-dichloro-2-methoxybenzenesulfonic acid with thionyl chloride. The sulfonyl chloride intermediate is then reacted with anhydrous hydrogen fluoride to form the desired sulfonyl fluoride product. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Physical and Chemical Properties

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride is a white crystalline solid at room temperature. It has a melting point of approximately 70°C and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). The compound exhibits strong electrophilic properties due to the presence of the sulfonyl fluoride group, making it an excellent reagent for various chemical transformations.

The high reactivity of the sulfonyl fluoride group allows 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride to participate in nucleophilic substitution reactions. It can react with a wide range of nucleophiles, including alcohols, amines, thiols, and carboxylates, to form corresponding sulfonate esters or sulfonamides. These derivatives are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.

Potential Applications in Pharmaceutical Research

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride has gained attention in pharmaceutical research due to its potential as a building block for drug discovery. The compound's unique structure and reactivity make it suitable for the synthesis of bioactive molecules with diverse biological activities.

In recent studies, researchers have explored the use of 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride in the development of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses. The sulfonyl fluoride group was found to enhance the binding affinity of these derivatives to viral targets, thereby improving their therapeutic efficacy.

Beyond antiviral applications, 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride has also shown promise in cancer research. A study published in Cancer Research demonstrated that certain sulfonamide derivatives derived from this compound exhibited selective cytotoxicity against various cancer cell lines. The researchers attributed this activity to the ability of these derivatives to disrupt key signaling pathways involved in cancer cell proliferation and survival.

Potential Applications in Materials Science

In addition to its pharmaceutical applications, 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride has potential uses in materials science. The compound's high reactivity and functional versatility make it an attractive candidate for the synthesis of advanced materials with tailored properties.

A recent study published in Advanced Materials explored the use of 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride as a crosslinking agent for polymer synthesis. The researchers demonstrated that this compound could effectively crosslink various polymer chains to form robust networks with enhanced mechanical strength and thermal stability. These crosslinked polymers have potential applications in areas such as coatings, adhesives, and composite materials.

Beyond polymer synthesis, 4,5-dichloro-2-methoxybenzene-1-sulfonyl fluoride has also been investigated for its use in the preparation of functionalized surfaces. A study published in Langmuir reported that this compound could be used to modify surfaces with high precision and control. The modified surfaces exhibited improved wettability and adhesion properties, making them suitable for applications in microfluidics and biosensors.

Safety Considerations

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride, like many other electrophilic reagents, should be handled with care due to its reactive nature. Proper safety precautions should be taken during storage and handling to prevent exposure to skin or inhalation. It is recommended to work under a fume hood and use appropriate personal protective equipment (PPE) such as gloves and goggles.

In terms of environmental impact, it is important to ensure that any waste generated from reactions involving this compound is properly disposed of according to local regulations. Proper waste management practices can help minimize environmental risks associated with its use.

Conclusion

4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648956-08-3) is a versatile compound with significant potential applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and high reactivity make it an attractive building block for the development of bioactive molecules and advanced materials. Ongoing research continues to uncover new uses for this compound across various scientific disciplines.

2648956-08-3 (4,5-Dichloro-2-methoxybenzene-1-sulfonyl fluoride) 関連製品

- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)

- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)

- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)

- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)

- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 2228338-16-5(4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)

- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 2229628-80-0(1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)